Fmoc-NH-PEG6-CH2COOH

Vue d'ensemble

Description

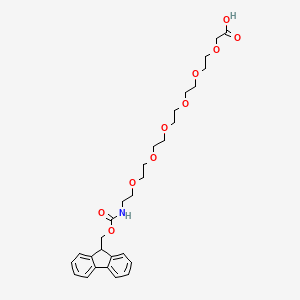

Fmoc-NH-PEG6-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG6-CH2COOH typically involves the reaction of an α-amino acid with PEG under suitable reaction conditions. The Fmoc group is introduced to protect the amine group, and the terminal carboxylic acid is formed through the reaction with appropriate reagents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the protection of the amine group with the Fmoc group and the formation of the terminal carboxylic acid. The compound is then purified to achieve high purity levels, typically ≥95% .

Types of Reactions:

Deprotection: The Fmoc group can be deprotected under basic conditions to obtain the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond

Common Reagents and Conditions:

Deprotection: Basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Amide Bond Formation: Activators such as EDC or HATU in the presence of primary amine groups

Major Products:

Free Amine: Obtained after deprotection of the Fmoc group.

Amide Bond: Formed through the reaction of the terminal carboxylic acid with primary amine groups

Chemistry:

Solid-Phase Synthesis of Peptides: this compound is used in the solid-phase synthesis of amino-, carboxy-, and side-chain pegylated peptides, providing site-specific pegylation for peptides at different positions.

Biology:

Surface Plasmon Resonance Imaging: Used in the creation of DNA arrays on gold surfaces for studying protein-DNA interactions.

Medicine:

Drug Delivery Systems: Used to create nanocarriers for drugs like paclitaxel, enhancing drug loading capacity and stability.

Industry:

Mécanisme D'action

The mechanism of action of Fmoc-NH-PEG6-CH2COOH involves the deprotection of the Fmoc group under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form a stable amide bond. This allows the compound to be used as a linker in various applications, including peptide synthesis and drug delivery systems .

Comparaison Avec Des Composés Similaires

Fmoc-NH-PEG2-CH2COOH: Contains a shorter PEG spacer, which may affect its solubility and reactivity.

Fmoc-NH-PEG4-CH2COOH: Contains a PEG spacer of intermediate length, offering a balance between solubility and reactivity.

Uniqueness: Fmoc-NH-PEG6-CH2COOH is unique due to its longer PEG spacer, which increases its solubility in aqueous media and provides greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and reactivity .

Activité Biologique

Fmoc-NH-PEG6-CH2COOH is a specialized compound used predominantly in bioconjugation and peptide synthesis. This compound consists of three primary components: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a polyethylene glycol (PEG) chain with six ethylene glycol units, and a carboxylic acid functional group. Its unique structure and properties make it a versatile linker for attaching various biomolecules, enhancing their solubility and stability in biological systems.

- Chemical Formula : C29H39NO10

- Molecular Weight : Approximately 575.65 g/mol

- Appearance : Viscous liquid

- Purity : Typically ≥95% .

While this compound does not exhibit direct biological activity on its own, it serves as an effective linker that facilitates the conjugation of biologically active molecules such as peptides, proteins, or nucleic acids. The PEG segment significantly enhances solubility and reduces non-specific interactions within biological environments, which is crucial for drug development and molecular biology applications .

Applications in Research

This compound is utilized in various research fields, including:

- Antibody-drug Conjugates (ADCs) : It allows for targeted delivery of cytotoxic agents to specific cells, minimizing off-target effects.

- Peptide Synthesis : Enhances the stability and efficacy of peptides by reducing aggregation tendencies when conjugated.

- Bioconjugation : Facilitates site-specific attachment of biomolecules, improving their pharmacokinetics and therapeutic efficacy .

Case Studies and Research Findings

-

Stability Enhancement in Peptides :

Research has demonstrated that conjugating this compound to peptides can significantly enhance their stability in biological systems. This stabilization is attributed to the reduced aggregation tendencies due to the hydrophilic nature of the PEG chain . -

Targeted Drug Delivery :

A study involving the design of PEG-linked homodimeric peptides showed that these constructs effectively modulated CXCR4 function, providing new probes and drug candidates for therapeutic applications. The incorporation of this compound facilitated the synthesis of these biologically active compounds . -

Anti-Infection Applications :

The compound has been explored for its potential in anti-infection therapies, particularly in enhancing the efficacy of antibiotics against various pathogens, including viruses and bacteria .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Fmoc-NH-PEG12-CH2COOH | Longer PEG chain (twelve units) | Enhanced solubility; suitable for larger biomolecules |

| Fmoc-NH-(CH2)3COOH | Aliphatic linker with three methylene units | More rigid structure may affect flexibility |

| NHS-PEG12-COOH | Contains N-hydroxysuccinimide for amine coupling | Different reactivity profile |

| Azide-PEG12-COOH | Contains azide functionality for click chemistry | Enables bioorthogonal reactions |

This comparison highlights how this compound stands out due to its combination of a moderate PEG chain length and a carboxylic acid group, which enhances solubility while providing reactive sites for conjugation without compromising biological activity .

Applications De Recherche Scientifique

Bioconjugation

Overview:

Fmoc-NH-PEG6-CH2COOH serves as a non-cleavable linker for bioconjugation, enabling the attachment of various biomolecules such as peptides, proteins, and small molecules. The carboxylic acid group at one end can react with amines to form stable amide bonds.

Case Studies:

- Peptide Synthesis: In peptide synthesis, this compound is utilized to create peptide-drug conjugates. For instance, a study demonstrated the successful conjugation of a therapeutic peptide to a cytotoxic drug using this linker, enhancing the drug's efficacy while minimizing side effects .

- Antibody Conjugation: Another application involved linking antibodies to therapeutic agents via this compound. This approach improved the pharmacokinetics of the antibody-drug conjugate, leading to better tumor targeting and reduced systemic toxicity .

Drug Delivery Systems

Overview:

The hydrophilic nature of PEG chains enhances the solubility and stability of drug formulations. This compound is particularly effective in formulating nanoparticles for targeted drug delivery.

Applications:

- Nanoparticle Formulations: Research has shown that incorporating this compound into lipid nanoparticles significantly improves their stability and drug-loading capacity. These nanoparticles can effectively deliver chemotherapeutic agents directly to cancer cells .

- Controlled Release Systems: The compound has been used in developing controlled release systems where drugs are released in a sustained manner over time, improving therapeutic outcomes .

Cell Culture and Tissue Engineering

Overview:

this compound is employed in cell culture applications due to its biocompatibility and ability to modify surfaces for enhanced cell adhesion.

Applications:

- Surface Modification: Coating culture plates with this compound enhances cell attachment and growth, making it beneficial for various cell types in tissue engineering applications .

- Hydrogel Formation: The compound can be incorporated into hydrogels used for 3D cell culture, providing a supportive environment for cellular activities while allowing nutrient diffusion .

Research on PROTACs (Proteolysis Targeting Chimeras)

Overview:

this compound is utilized in the synthesis of PROTACs, which are innovative molecules designed to target specific proteins for degradation.

Applications:

- Linker Component: In PROTAC development, this compound acts as a linker that connects a ligand targeting the protein of interest with an E3 ligase ligand, facilitating targeted degradation of unwanted proteins . This strategy has shown promise in treating diseases like cancer by selectively eliminating oncogenic proteins.

Comparison with Related Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Fmoc-NH-(CH2)3COOH | Aliphatic linker with three methylene units | More rigid structure may affect flexibility |

| NHS-PEG12-COOH | Contains N-hydroxysuccinimide for amine coupling | Offers different reactivity profile |

| Azide-PEG12-COOH | Contains azide functionality for click chemistry | Enables bioorthogonal reactions |

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under basic conditions to expose the free amine for subsequent reactions.

Key Reaction Conditions:

- Reagents : 20–30% piperidine in DMF (dimethylformamide) or DCM (dichloromethane) .

- Mechanism : Base-induced β-elimination removes the Fmoc group, yielding a free amine and liberating CO₂ and fluorenylmethyl byproducts.

- Reaction Time : 10–30 minutes at room temperature .

Example Reaction:

This deprotection step is critical for enabling amine-specific conjugations, such as peptide bond formation or coupling to targeting ligands .

Carboxylic Acid-Mediated Conjugation

The terminal carboxylic acid reacts with primary amines via carbodiimide-mediated coupling to form stable amide bonds.

Common Coupling Strategies:

| Reagent System | Activator/Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| EDC/NHS | NHS, DMAP | DMF/DCM | 4–24 hours | 60–90% |

| HATU/DIPEA | DIPEA | DMF | 1–2 hours | 70–95% |

| DCC/HOBt | HOBt | THF/DCM | 12–48 hours | 50–80% |

Notes :

- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU are preferred for high-efficiency coupling .

- NHS (N-hydroxysuccinimide) stabilizes the reactive intermediate, reducing side reactions .

Case Study: Conjugation with 17β-Estradiol

A reaction between Fmoc-NH-PEG8-CH2COOH (structurally analogous to PEG6) and 17β-estradiol demonstrates the general workflow:

- Activation : Carboxylic acid activated with NHS/EDC in DMF (3 hours).

- Conjugation : Addition of 17β-estradiol (72 hours, room temperature).

- Purification : Reverse-phase HPLC yielded a 16% final product.

Key Data :

- Product : Estradiol-PEG8-Fmoc conjugate.

- Purity : >95% (HPLC).

- Characterization : Confirmed via and HRMS .

Stability Under Reaction Conditions

- Fmoc Stability : Resists acidic conditions (e.g., TFA) but degrades in bases like piperidine .

- PEG Stability : Hydrolytically stable in pH 2–12, but prolonged exposure to strong acids/bases may cleave ether linkages .

Comparative Reactivity with Analogues

| Compound | PEG Length | Deprotection Efficiency | Coupling Yield |

|---|---|---|---|

| Fmoc-NH-PEG2-CH2COOH | 2 units | 85% | 65% |

| This compound | 6 units | 95% | 90% |

| Fmoc-NH-PEG12-CH2COOH | 12 units | 90% | 85% |

Trends : Longer PEG chains (e.g., PEG6 vs. PEG2) enhance solubility and reaction efficiency due to reduced steric hindrance .

Troubleshooting Common Issues

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANLHKUCDRJGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.